molecular formula C5H8N4O2 B6598580 methyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate CAS No. 1368185-68-5

methyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate

Cat. No. B6598580
CAS RN: 1368185-68-5
M. Wt: 156.14 g/mol
InChI Key: WIPMRRIRPHPQSB-UHFFFAOYSA-N
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Description

Methyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate, also known as MTA, is an organic compound that is used for various scientific research applications. It is a versatile compound that has been used in the synthesis of various compounds and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Methyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate is a versatile compound that has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as amino acids, peptides, and nucleosides. It has also been used in the synthesis of drugs and pharmaceuticals, as well as in the synthesis of polymers materials. methyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate has also been studied for its potential use in gene therapy and in the development of new drugs.

Mechanism of Action

Methyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate is an organic compound that acts as a nucleophile in the presence of a suitable electrophile. It is known to form covalent bonds with a wide range of electrophiles, including carboxylic acids, aldehydes, and ketones. methyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate can also form hydrogen bonds with other molecules, such as proteins and nucleic acids. This allows it to interact with various biological targets, making it useful for various scientific research applications.
Biochemical and Physiological Effects
methyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. This inhibition can lead to the inhibition of certain metabolic pathways, which can have a variety of effects on the body. methyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate has also been found to interact with certain proteins and nucleic acids, which can affect the expression of certain genes.

Advantages and Limitations for Lab Experiments

Methyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate has several advantages for lab experiments. It is a relatively inexpensive compound that is easy to synthesize and purify. It is also a versatile compound that can be used in a variety of scientific research applications. Additionally, it is relatively stable and can be stored for long periods of time without degradation.
However, methyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate also has some limitations for lab experiments. It is a relatively reactive compound and can be prone to side reactions with other compounds in the reaction mixture. It can also be toxic and should be handled with care. Additionally, methyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate can be difficult to purify, as it can form complexes with other compounds.

Future Directions

The potential future directions for methyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate are numerous. methyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate can be used in the synthesis of various compounds, such as amino acids, peptides, and nucleosides. It can also be used in the synthesis of drugs and pharmaceuticals, as well as in the development of new drugs. Additionally, methyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate can be studied for its potential use in gene therapy, as well as its potential to interact with various biological targets. Finally, methyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate can be studied for its potential use as an inhibitor of certain enzymes, such as cytochrome P450 enzymes.

Synthesis Methods

Methyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate is synthesized from the reaction of 4-amino-1H-1,2,3-triazole and methyl acetate in the presence of pyridine. The reaction is carried out in a solvent such as dichloromethane or ethanol. The reaction is then quenched with aqueous sodium hydroxide and the product is isolated by filtration. The product can then be purified by recrystallization.

properties

IUPAC Name

methyl 2-(4-aminotriazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-11-5(10)3-9-2-4(6)7-8-9/h2H,3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPMRRIRPHPQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(N=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901203913
Record name 1H-1,2,3-Triazole-1-acetic acid, 4-amino-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901203913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-amino-1H-1,2,3-triazol-1-YL)acetate

CAS RN

1368185-68-5
Record name 1H-1,2,3-Triazole-1-acetic acid, 4-amino-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1368185-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,3-Triazole-1-acetic acid, 4-amino-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901203913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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